molecular formula C16H12N4OS B2357035 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396863-11-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2357035
CAS RN: 1396863-11-8
M. Wt: 308.36
InChI Key: BHGVXDSCYSRTDT-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains pyrazolo[1,5-a]pyridine as one of its core structures . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and is highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of compounds containing the pyrazolo[1,5-a]pyridine core can be achieved through various methods . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving compounds with the pyrazolo[1,5-a]pyridine core can be quite diverse. For example, a TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds .

Scientific Research Applications

Synthesis and Functionalization

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, and similar compounds, have been studied for their synthesis and functionalization reactions. For example, research has focused on the conversion of pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diamines, yielding different products depending on reaction conditions, and exploring the mechanistic aspects of these reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antifungal Activity

Pyrazole derivatives have been identified as growth inhibitors of phytopathogenic fungi, indicating their potential application in agricultural sciences to protect crops from fungal diseases. These studies showcase differences in sensitivity among various fungi to the tested substances, highlighting the role of specific structural features in biological activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Antimycobacterial Agents

Research into thiazole-aminopiperidine hybrid analogues has led to the design of novel inhibitors of Mycobacterium tuberculosis, suggesting applications in the development of new treatments for tuberculosis. These compounds have shown significant in vitro activity and low cytotoxicity, indicating their potential as therapeutic agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Insecticidal Agents

A series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized for use as insecticidal agents, particularly against the cotton leafworm. These compounds have shown potent toxic effects and could represent a new class of insecticides for agricultural use (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

VEGF Inhibitors

The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, including structures similar to this compound, have been explored as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in cancer therapy due to their ability to inhibit angiogenesis (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-15(16-19-12-5-1-2-7-14(12)22-16)17-9-11-10-18-20-8-4-3-6-13(11)20/h1-8,10H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVXDSCYSRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C4C=CC=CN4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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